molecular formula C9H11ClOS B2763363 3-Chloro-4-ethoxyphenyl methyl sulfide CAS No. 1379363-01-5

3-Chloro-4-ethoxyphenyl methyl sulfide

Cat. No.: B2763363
CAS No.: 1379363-01-5
M. Wt: 202.7
InChI Key: PAJIUPAWDKRLHS-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxyphenyl methyl sulfide is an organic compound with the molecular formula C9H11ClOS and a molecular weight of 202.7 g/mol. This compound is characterized by the presence of a chloro group, an ethoxy group, and a methyl sulfide group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-ethoxyphenyl methyl sulfide can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-ethoxyphenol with methylthiolating agents under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-ethoxyphenyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines, alkoxides; reactions may require a base like sodium hydride and are conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Amino derivatives, alkoxy derivatives

Scientific Research Applications

3-Chloro-4-ethoxyphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxyphenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and ethoxy groups can influence its binding affinity and specificity towards these targets. The methyl sulfide group may also play a role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxyphenyl methyl sulfide
  • 3-Chloro-4-ethoxyphenyl ethyl sulfide
  • 3-Chloro-4-ethoxyphenyl propyl sulfide

Uniqueness

3-Chloro-4-ethoxyphenyl methyl sulfide is unique due to the specific combination of functional groups attached to the phenyl ring. The presence of both chloro and ethoxy groups provides distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-chloro-1-ethoxy-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJIUPAWDKRLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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